

A Researcher's Guide to ZFP36 Antibodies for Western Blotting

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Compound of Interest

Compound Name: ZG36

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For researchers in immunology, oncology, and molecular biology, accurate detection of the Zinc Finger Protein 36 (ZFP36), also known as Tristetraprolin (TTP), is crucial for understanding its role in post-transcriptional gene regulation, particularly in inflammatory and disease states. This guide provides a comparative analysis of commercially available ZFP36 antibodies suitable for Western Blotting, offering a side-by-side look at their specifications and available validation data to aid in antibody selection.

Comparative Analysis of ZFP36 Antibodies

The following table summarizes key features of several ZFP36 antibodies from various suppliers. This information has been compiled from product datasheets and relevant publications to facilitate an informed decision.

Antibody Name/Clo ne	Catalog Number	Supplier	Host Species	Clonality	Recomm ended WB Dilution	Observed Molecular Weight (kDa)
ZFP36 (TTP) (D1I3T) Rabbit mAb	#71632	Cell Signaling Technology	Rabbit	Monoclonal	1:1000	~45-50
ZFP36 Monoclonal Antibody (K94030_2 F8)	MA5-55705	Thermo Fisher Scientific	Mouse	Monoclonal	1 µg/mL	Not specified
ZFP36 Polyclonal Antibody	12737-1-AP	Proteintech	Rabbit	Polyclonal	1:500 - 1:3000	~40-45
Monoclonal Anti-ZFP36/TT P antibody (TTP6)	SAB4200565	Sigma-Aldrich	Mouse	Monoclonal	1:4000 - 1:8000	~45
ZFP36L1 (E6L6S) Rabbit mAb	#30894	Cell Signaling Technology	Rabbit	Monoclonal	1:1000	~45-50

Experimental Protocols

A standardized Western Blot protocol is essential for reproducible results. The following is a general procedure that can be adapted for the specific primary antibodies listed above.

Cell Lysate Preparation

- Cell Lysis:
 - For adherent cells, wash culture dishes with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - For suspension cells, pellet the cells by centrifugation and resuspend in the lysis buffer.
- Homogenization:
 - Incubate the lysate on ice for 30 minutes with intermittent vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification:
 - Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer

- Sample Preparation:
 - Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Electrophoresis:
 - Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

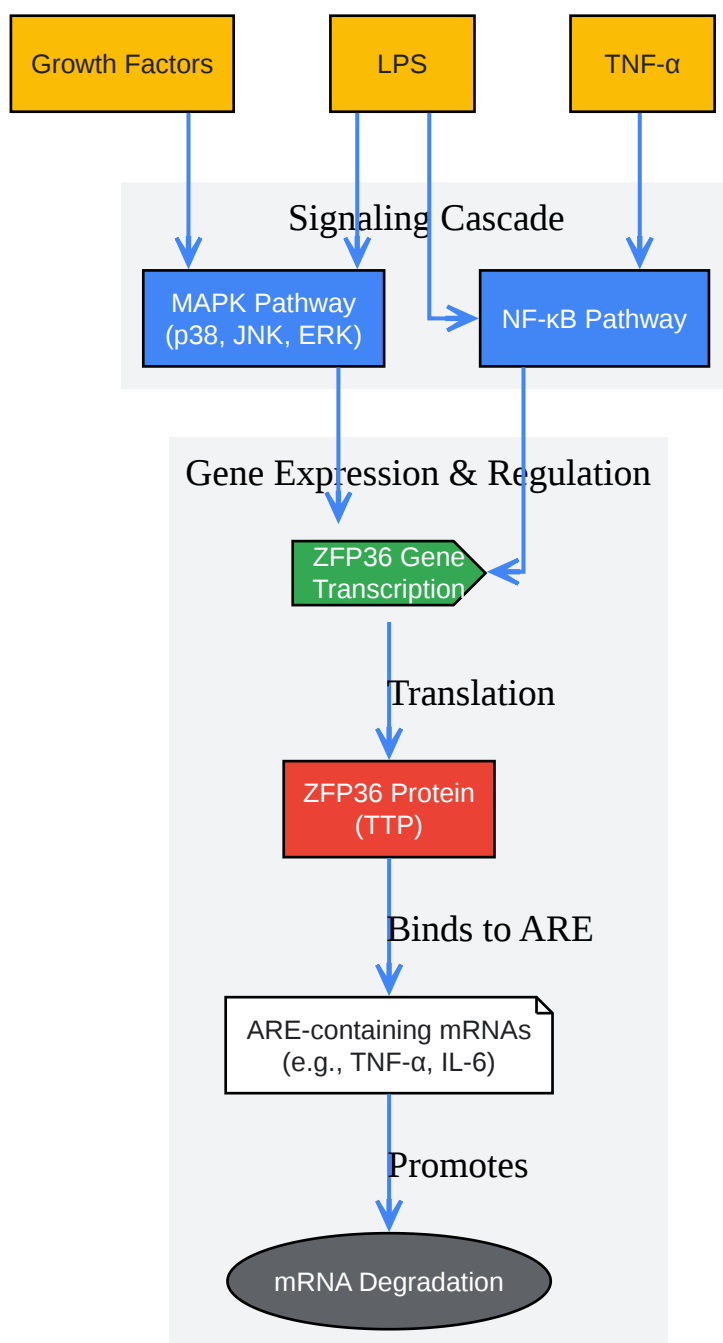
- The transfer can be performed using a wet or semi-dry transfer system.

Immunoblotting

- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with the primary ZFP36 antibody at the recommended dilution (see table above) in the blocking buffer overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse secondary antibody (depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
- Washing:
 - Repeat the washing step as described above.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

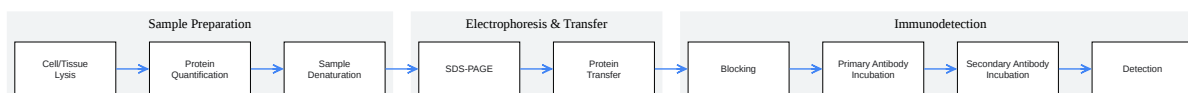
Visualizing ZFP36's Role and Experimental Workflow

To better understand the biological context of ZFP36 and the experimental procedure, the following diagrams are provided.



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Caption: ZFP36 signaling pathway.



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Caption: Western Blot experimental workflow.

This guide aims to provide a solid starting point for researchers interested in studying ZFP36. For optimal results, it is always recommended to consult the specific product datasheets and, where possible, review publications that have successfully used the antibody in a similar experimental context.

- To cite this document: BenchChem. [A Researcher's Guide to ZFP36 Antibodies for Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12397880#comparison-of-different-zfp36-antibodies-for-western-blot\]](https://www.benchchem.com/product/b12397880#comparison-of-different-zfp36-antibodies-for-western-blot)

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